(+)-JQ1 - 1268524-70-4

(+)-JQ1

Catalog Number: EVT-287736
CAS Number: 1268524-70-4
Molecular Formula: C23H25ClN4O2S
Molecular Weight: 457.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(+)-JQ1 is a potent, selective, and cell-permeable small-molecule inhibitor of the bromodomain and extraterminal (BET) family of proteins. [, , , , , , , , , , , , , , , , , , , , , ] This compound has garnered significant interest in the scientific community as a valuable chemical probe for studying BET protein function and its role in various biological processes, particularly in the context of cancer. [, , , , , , , , , , , , , , , , , , , , , ] (+)-JQ1 exhibits high specificity for BET proteins and effectively inhibits their interaction with acetylated lysine residues on histone tails, thereby modulating gene expression. [, , , , , , , , , , , , , , , , , , , , , ]

Synthesis Analysis

The synthesis of (+)-JQ1 involves a multi-step process. While a detailed description of the synthesis protocol is beyond the scope of this analysis, key aspects include the use of commercially available starting materials, chiral separation to obtain the enantiomerically pure (+)-JQ1, and rigorous purification techniques to ensure compound purity. []

Molecular Structure Analysis

(+)-JQ1 is characterized by a triazolediazepine-fused ring system that serves as the core scaffold. [, ] The molecule also features a tert-butyl ester group, a chlorophenyl substituent, and three methyl groups, which contribute to its overall physicochemical properties and binding affinity to BET bromodomains. [, ]

Chemical Reactions Analysis

A key chemical reaction involving (+)-JQ1 is its metabolism in liver microsomes, primarily mediated by the cytochrome P450 enzyme CYP3A4. [] This metabolic pathway leads to the formation of various metabolites, including hydroxylated, de-tert-butylated, and dehydrogenated variants of (+)-JQ1. [] Understanding these metabolic transformations is crucial for optimizing the pharmacokinetic properties of (+)-JQ1 and designing more stable analogs. []

Mechanism of Action

(+)-JQ1 exerts its biological effects by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, particularly BRD4, thereby preventing the interaction of BET proteins with acetylated histones. [, , , , , , , , , , , , , , , , , , , , , ] This disruption of the BET protein-chromatin interaction interferes with the formation of transcriptional complexes, leading to the downregulation of oncogenes such as MYC and the modulation of various cellular processes, including cell proliferation, cell cycle progression, and apoptosis. [, , , , , , , , , , , , , , , , , , , , , ] Interestingly, (+)-JQ1 has also demonstrated bromodomain-independent effects, acting as an agonist of the pregnane X receptor (PXR). [] This off-target activity may contribute to its metabolic instability and highlights the complexity of its pharmacological profile. []

Applications
  • Cancer Research: (+)-JQ1 has demonstrated significant antitumor activity against various cancer types, including leukemia, lymphoma, myeloma, glioblastoma, pancreatic cancer, and osteosarcoma. [, , , , , , , , , , , , , , , , , , , , , ] Studies have shown its efficacy in inhibiting tumor growth, inducing apoptosis, and overcoming drug resistance, making it a promising candidate for developing novel anticancer therapies. [, , , , , , , , , , , , , , , , , , , , , ]

  • Immunology and Inflammation: (+)-JQ1 has shown potent anti-inflammatory effects, particularly in models of endotoxic shock and colitis. [, ] Its ability to modulate immune cell function and suppress pro-inflammatory cytokine production suggests its potential for treating inflammatory disorders. [, ]

  • Epigenetics Research: As a potent and selective BET inhibitor, (+)-JQ1 is widely employed as a valuable tool compound in epigenetics research. [, , , , , , , , , , , , , , , , , , , , , ] It facilitates the investigation of BET protein function in regulating gene expression, chromatin structure, and various cellular processes. [, , , , , , , , , , , , , , , , , , , , , ]

Future Directions
  • Development of Next-Generation BET Inhibitors: While (+)-JQ1 serves as a valuable tool compound, efforts are underway to develop more potent, selective, and metabolically stable BET inhibitors with improved pharmacological properties for clinical translation. []

  • Combination Therapies: Exploring the synergistic potential of (+)-JQ1 in combination with other anticancer agents, such as chemotherapy drugs or targeted therapies, could enhance treatment efficacy and overcome drug resistance. [, , ]

  • Biomarker Development: Identifying predictive biomarkers of response to (+)-JQ1 or other BET inhibitors will be crucial for patient stratification and personalized medicine approaches in the clinic. []

  • Investigating Bromodomain-Independent Effects: Further research is needed to fully elucidate the bromodomain-independent mechanisms of action of (+)-JQ1 and assess their implications for both therapeutic efficacy and potential off-target effects. []

(-)-JQ1

  • Relevance: (-)-JQ1 serves as a crucial control in studies involving (+)-JQ1. Its inability to inhibit BET bromodomains helps to delineate the on-target effects of (+)-JQ1 from any off-target effects. Interestingly, both (+)-JQ1 and (-)-JQ1 were found to activate the PI3K/AKT/eNOS cascade in endothelial cells and induce CYP3A4 expression through PXR activation, suggesting these effects are independent of BET bromodomain inhibition. [, ] This highlights the importance of using (-)-JQ1 as a control to confirm the specificity of BET bromodomain inhibition by (+)-JQ1.

(±)-JQ1

  • Compound Description: (±)-JQ1, also referred to as JQ1 in some studies, represents a racemic mixture containing equal amounts of both the (+)-JQ1 and (-)-JQ1 enantiomers. [, ]

(+)-JQ1-CHO

  • Compound Description: (+)-JQ1-CHO is an aldehyde derivative of (+)-JQ1, formed by oxidation at the 2-position of the thiophene ring. [] This compound was generated in vitro as part of a study aimed at identifying the primary metabolic pathway of (+)-JQ1.
  • Relevance: (+)-JQ1-CHO is an intermediate in the metabolism of (+)-JQ1, eventually getting reduced to (+)-JQ1-OH. [] Understanding the metabolic fate of (+)-JQ1 can help in designing analogs with improved pharmacokinetic properties.

(+)-JQ1-OH

  • Compound Description: (+)-JQ1-OH is a hydroxylated derivative of (+)-JQ1, formed by reduction of the aldehyde group in (+)-JQ1-CHO. [] It is the major metabolite of (+)-JQ1 identified in liver microsomes. []
  • Relevance: The identification of (+)-JQ1-OH as the primary metabolite of (+)-JQ1 was crucial for understanding the drug's metabolic liability. This finding paved the way for the design of more stable (+)-JQ1 analogs, like (−CD3, (+)-JQ1-D), with improved pharmacokinetic properties. []

(−CD3, (+)-JQ1-D)

  • Compound Description: (−CD3, (+)-JQ1-D) is a deuterated analog of (+)-JQ1. This modification involves replacing three hydrogen atoms with deuterium on the 2-thienyl methyl group of (+)-JQ1. []
  • Relevance: This specific deuteration was designed to block the metabolically labile site on (+)-JQ1. (−CD3, (+)-JQ1-D) exhibited a longer half-life in both mouse and human liver microsomes compared to (+)-JQ1, confirming that oxidation at the 2-thienyl methyl group is a major metabolic pathway for (+)-JQ1. []

(+)-JQ1-DPA

  • Compound Description: (+)-JQ1-DPA is a novel zinc-chelating analog of (+)-JQ1. In this compound, (+)-JQ1 is conjugated to dipicolyl amine (DPA) via an ethylenediamine linker. [] DPA is known to chelate Zn2+ ions, which are present in high concentrations in pancreatic β-cells.
  • Relevance: The rationale behind designing (+)-JQ1-DPA was to target (+)-JQ1 specifically to pancreatic β-cells, potentially reducing off-target effects. [] (+)-JQ1-DPA retained its ability to bind to BRD4 and effectively attenuated the expression of NF-ĸB target genes in β-cells. [] This compound represents a promising strategy for developing more targeted therapies for diseases like type 1 diabetes.

(+)-JQ1-DBA

  • Compound Description: (+)-JQ1-DBA is a control compound designed to assess the impact of the zinc-chelating DPA moiety in (+)-JQ1-DPA. In this analog, (+)-JQ1 is conjugated to dibenzyl amine (DBA), which lacks zinc-chelating properties. []
  • Relevance: (+)-JQ1-DBA serves as a direct control for (+)-JQ1-DPA, allowing researchers to isolate the effects of zinc-chelation on the compound's activity and selectivity. []

(-)-JQ1-DPA

  • Compound Description: (-)-JQ1-DPA is a zinc-chelating analog of (-)-JQ1, the inactive enantiomer of (+)-JQ1. []
  • Relevance: This compound was designed as a negative control to assess whether the zinc-chelating DPA moiety itself has any inherent biological activity, independent of BET bromodomain inhibition. []

Panobinostat (PS)

  • Compound Description: Panobinostat is a histone deacetylase (HDAC) inhibitor. [, ] HDAC inhibitors are a class of epigenetic drugs that interfere with the removal of acetyl groups from histones, leading to changes in gene expression.
  • Relevance: Panobinostat was found to synergistically enhance the anti-leukemic effects of (+)-JQ1 in acute myeloid leukemia (AML) cells, including the stem cell subpopulation. [] This combination therapy led to greater attenuation of MYC and BCL-2 expression, increased levels of pro-apoptotic proteins, and improved survival in mouse models of AML. [] These results highlight the potential of combining BET and HDAC inhibitors for a more effective treatment of AML.

Gemcitabine

  • Compound Description: Gemcitabine is a chemotherapy drug commonly used in the treatment of various cancers, including pancreatic cancer and non-small cell lung cancer (NSCLC). [, ] It works by interfering with DNA synthesis, ultimately leading to cell death.
  • Relevance: Gemcitabine was identified as a potential agent to overcome resistance to (+)-JQ1 in KRAS-mutant/LKB1-deficient NSCLC cells. [] The combination of gemcitabine and (+)-JQ1 resulted in increased apoptosis in resistant cell lines, which was associated with an increase in the pro-apoptotic protein Bim without a compensatory increase in the anti-apoptotic protein Mcl-1. []

ABT-263

  • Compound Description: ABT-263, also known as Navitoclax, is a BH3 mimetic that inhibits the anti-apoptotic proteins BCL-2, BCL-XL, and BCL-W. [, ]
  • Relevance: ABT-263 was found to synergize with (+)-JQ1 in inducing apoptosis in invasive lobular carcinoma (ILC) cell lines. [, ] ILC cell lines resistant to (+)-JQ1-induced apoptosis showed dependency on BCL-XL, and combining (+)-JQ1 with ABT-263 effectively overcame this resistance. [] This synergistic effect suggests a potential therapeutic strategy for ILC treatment.

PD173074

  • Compound Description: PD173074 is an inhibitor of fibroblast growth factor receptor 1 (FGFR1). [] FGFR1 is a receptor tyrosine kinase involved in cell growth, survival, and differentiation.
  • Relevance: In ILC cell lines resistant to (+)-JQ1-induced apoptosis, high levels of FGFR1 were observed. Combining (+)-JQ1 with PD173074 led to increased cell death in these resistant cells. [] This finding suggests that FGFR1 signaling might play a role in the resistance to BET inhibition and that targeting this pathway could enhance the efficacy of (+)-JQ1.

Rapamycin

  • Compound Description: Rapamycin, also known as sirolimus, is an inhibitor of the mammalian target of rapamycin (mTOR) pathway. [, ] mTOR is a key regulator of cell growth, proliferation, and survival.
  • Relevance: Combining (+)-JQ1 with rapamycin exhibited a synergistic inhibitory effect on the growth and survival of osteosarcoma cells both in vitro and in vivo. [, ] This combination therapy effectively inhibited tumor growth in a mouse xenograft model, making it a promising potential treatment option for osteosarcoma.

Other BET Inhibitors

  • I-BET151: Like (+)-JQ1, I-BET151 is a BET bromodomain inhibitor. [, , ] It has been shown to have anti-cancer activity in various cancer models.
  • I-BET762: Another BET bromodomain inhibitor, I-BET762, has shown therapeutic potential in preclinical models of cancer. [, ]
  • OTX-015: Similar to (+)-JQ1, OTX-015 is a BET inhibitor. [] It has demonstrated promising results in preclinical studies for various cancer types.

Properties

CAS Number

1268524-70-4

Product Name

(+)-JQ1

IUPAC Name

tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate

Molecular Formula

C23H25ClN4O2S

Molecular Weight

457.0 g/mol

InChI

InChI=1S/C23H25ClN4O2S/c1-12-13(2)31-22-19(12)20(15-7-9-16(24)10-8-15)25-17(11-18(29)30-23(4,5)6)21-27-26-14(3)28(21)22/h7-10,17H,11H2,1-6H3/t17-/m0/s1

InChI Key

DNVXATUJJDPFDM-KRWDZBQOSA-N

SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl)C

Solubility

Soluble in DMSO, not in water

Synonyms

(+)-JQ1; (+)-JQ-1; (+)-JQ 1; Bromodomain Inhibitor

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl)C

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.